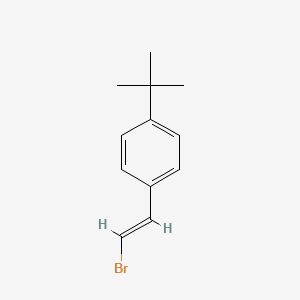
1-(2-Bromoethenyl)-4-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethenyl)-4-tert-butylbenzene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a bromoethenyl group attached to a benzene ring, which also has a tert-butyl substituent
Preparation Methods
The synthesis of 1-(2-Bromoethenyl)-4-tert-butylbenzene typically involves the bromination of an appropriate precursor. One common method is the reaction of 4-tert-butylstyrene with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
1-(2-Bromoethenyl)-4-tert-butylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethenyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromoethenyl group can yield alkenes or alkanes, depending on the reagents and conditions used.
Common reagents for these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromoethenyl)-4-tert-butylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Bromoethenyl)-4-tert-butylbenzene exerts its effects involves its interaction with various molecular targets. The bromoethenyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function and leading to biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromoethenyl)-4-tert-butylbenzene include other halogenated alkenes and substituted styrenes. For example:
1-(2-Chloroethenyl)-4-tert-butylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromoethenyl)benzene: Lacks the tert-butyl group, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C12H15Br |
|---|---|
Molecular Weight |
239.15 g/mol |
IUPAC Name |
1-[(E)-2-bromoethenyl]-4-tert-butylbenzene |
InChI |
InChI=1S/C12H15Br/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-9H,1-3H3/b9-8+ |
InChI Key |
WOZFBSZZFMZSID-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/Br |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


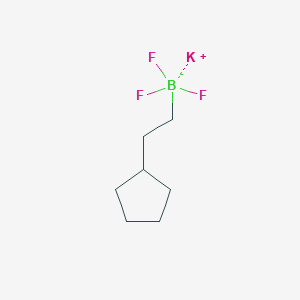

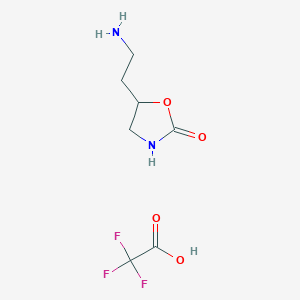

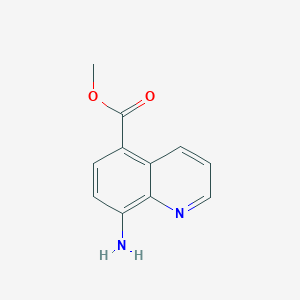
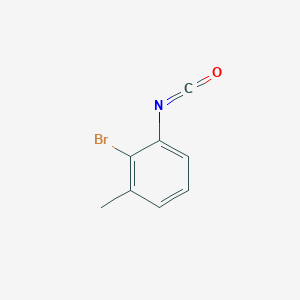
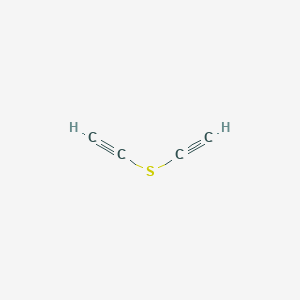
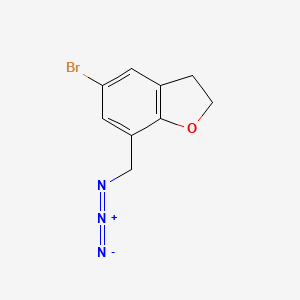
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
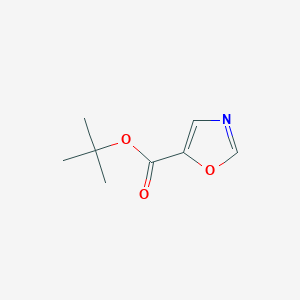

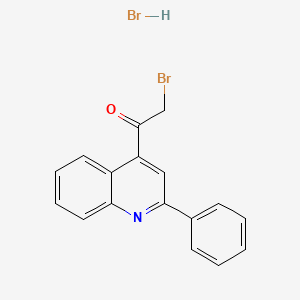
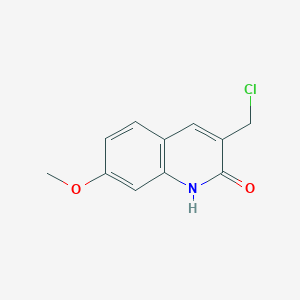
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
